

# Application Note: Preparation of MP-513 (Teneligliptin) Hydrobromide Hydrate Stock Solution

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## Compound of Interest

Compound Name: *MP-513 (hydrobromide hydrate)*

Cat. No.: *B10815342*

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## Introduction & Mechanism of Action

MP-513, widely known as Teneligliptin hydrobromide hydrate, is a potent, highly selective, and long-acting dipeptidyl peptidase-4 (DPP-4) inhibitor.[1] It is primarily utilized in metabolic disease research, specifically for Type 2 Diabetes Mellitus (T2DM).

Mechanistically, MP-513 stabilizes post-prandial levels of Glucagon-Like Peptide-1 (GLP-1) and Glucose-Dependent Insulinotropic Polypeptide (GIP) by preventing their degradation by the DPP-4 enzyme. This results in glucose-dependent insulin secretion and suppression of glucagon release.

## Signaling Pathway Visualization

The following diagram illustrates the mechanistic intervention of MP-513 within the incretin signaling pathway.



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Figure 1: Mechanism of action of MP-513 (Teneligliptin) preventing DPP-4 mediated degradation of incretins.

## Chemical Properties & Handling[4][5]

Before preparing the stock solution, verify the specific salt form and hydration state on your product's Certificate of Analysis (CoA). MP-513 is typically supplied as a 2.5 hydrobromide hydrate salt.[2][3][4]

Property	Specification
Common Name	Teneligliptin hydrobromide hydrate (MP-513)
CAS Number	1572583-29-9 (hydrate/salt)
Molecular Weight (Free Base)	426.58 g/mol
Molecular Weight (Salt)	~628.86 g/mol (2.5 HBr basis; Check CoA)
Appearance	White to off-white crystalline powder
Storage (Solid)	-20°C (1 year) or -80°C (2 years); Protect from moisture



*Critical Note on Molecular Weight: Most commercial preparations are the 2.5 HBr hydrate form. The molecular weight can vary between 628 g/mol and 1200+ g/mol depending on whether the vendor reports the monomeric salt or a dimeric complex (e.g., pentahydrobromide). Always use the MW printed on your specific vial for calculations.*

## Solubility & Solvent Selection[5][6]

Choosing the correct solvent is critical for experimental reproducibility.

Solvent	Solubility (Max)	Recommended?	Notes
DMSO	~30 - 69 mg/mL	Yes (Primary)	Preferred for biological assays. Stable at -20°C.
Water	≥ 100 mg/mL	Yes	Good for immediate use. Prone to hydrolysis/contamination over long term.
Ethanol	~2 - 17 mg/mL	Limited	Lower solubility; requires sonication/warming.
DMF	~30 mg/mL	Secondary	Toxic; use only if DMSO is incompatible.

## Protocol: Preparation of Stock Solution

This protocol describes the preparation of a 10 mM stock solution using DMSO.

### Workflow Visualization



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Figure 2: Step-by-step workflow for preparing a stable chemical stock solution.

### Step-by-Step Procedure

- Personal Protective Equipment (PPE): Wear standard laboratory PPE (gloves, lab coat, safety goggles). MP-513 is bioactive; handle in a fume hood.
- Calculate Volume: Use the specific MW from your vial.

- Formula:
- Example: To make 10 mM stock from 5 mg of MP-513 (assuming MW = 628.86 g/mol):
- Solubilization:
  - Add the calculated volume of anhydrous DMSO to the vial.
  - Vortex vigorously for 30 seconds.
  - If particulates remain, sonicate in a water bath at room temperature for 2-5 minutes. The solution should be completely clear and colorless.
- Aliquot & Storage:
  - Do not store the bulk solution.[5] Divide into small aliquots (e.g., 50  $\mu$ L or 100  $\mu$ L) in amber microcentrifuge tubes to prevent freeze-thaw degradation.
  - Store at -80°C (up to 6 months) or -20°C (up to 1 month).

## Quick Reference Mixing Table (for 10 mM Stock)

Based on MW  $\approx$  628.86 g/mol (2.5 HBr salt). Adjust if your MW differs.

Mass of MP-513	Volume of DMSO (for 10 mM)	Volume of DMSO (for 50 mM)
1 mg	159.0 $\mu$ L	31.8 $\mu$ L
5 mg	795.1 $\mu$ L	159.0 $\mu$ L
10 mg	1590.2 $\mu$ L (1.59 mL)	318.0 $\mu$ L

## Application Guidelines

### In Vitro Assays (Cell Culture)

- Dilution: Dilute the DMSO stock into culture medium. Ensure the final DMSO concentration is < 0.1% to avoid solvent toxicity.

- Sterilization: If using water-based stock, filter sterilize through a 0.22  $\mu\text{m}$  PVDF membrane. For DMSO stocks, filtration is generally not required if handled aseptically, but can be done using DMSO-compatible filters (nylon/PTFE).

## In Vivo Formulation (Animal Studies)

For oral gavage (p.o.) in mice/rats, MP-513 is highly soluble in aqueous buffers.

- Vehicle: 0.5% Methylcellulose (MC) or simple Saline/PBS.
- Preparation: Dissolve the required mass directly into the aqueous vehicle. No DMSO stock is needed for oral dosing due to high water solubility ( $\geq 100$  mg/mL).
- Dosage: Typical effective range is 0.1 - 10 mg/kg.

## References

- PubChem.Teneligliptin Hydrobromide Hydrate Compound Summary. National Library of Medicine. Available at: [\[Link\]](#)

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## Sources

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